molecular formula C10H6BrFN2O B2565984 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 2091289-42-6

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2565984
CAS No.: 2091289-42-6
M. Wt: 269.073
InChI Key: GESMEIRXCHNIQY-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(4-fluorophenyl)pyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(4-chlorophenyl)pyrazin-2(1H)-one
  • 5-Bromo-1-(4-methylphenyl)pyrazin-2(1H)-one
  • 5-Bromo-1-(4-nitrophenyl)pyrazin-2(1H)-one

Uniqueness

5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-6-14(10(15)5-13-9)8-3-1-7(12)2-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESMEIRXCHNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=CC2=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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